2-amino-N-(6-methoxypyridin-3-yl)benzamide
Overview
Description
2-amino-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 2-amino-N-(6-methoxypyridin-3-yl)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
It is known to interact with its target, tyrosine-protein kinase abl1 . The interaction likely alters the function of the protein, leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given its target, it may influence pathways related to cell growth and stress response .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it may influence cell growth, differentiation, and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect stability .
Preparation Methods
The synthesis of 2-amino-N-(6-methoxypyridin-3-yl)benzamide typically involves the reaction of 2-amino-benzamide with 6-methoxypyridine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-amino-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-amino-N-(6-methoxypyridin-3-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
2-amino-N-(6-methoxypyridin-3-yl)benzamide can be compared with other similar compounds, such as:
2-amino-N-(6-methylpyridin-3-yl)benzamide: This compound has a similar structure but with a methyl group instead of a methoxy group on the pyridine ring.
2-amino-N-(6-chloropyridin-3-yl)benzamide: This compound has a chlorine atom instead of a methoxy group on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-amino-N-(6-methoxypyridin-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-7-6-9(8-15-12)16-13(17)10-4-2-3-5-11(10)14/h2-8H,14H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOQMDKQXGSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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